2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with significant pharmacological potential. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound is characterized by its unique molecular structure that includes a bromine atom and a cyclopropyl group, contributing to its reactivity and interaction with biological systems.
2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is classified as a pyrazole derivative, specifically a substituted pyrazole. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which contribute to their biological activity. This compound's classification highlights its relevance in medicinal chemistry and pharmacology.
The synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate hydrazine derivatives with α-bromoacetic acid or related compounds under acidic or basic conditions.
The molecular structure of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molar Mass | 245.07 g/mol |
CAS Number | 1006333-38-5 |
Storage Conditions | Room temperature |
2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can participate in various chemical reactions typical for pyrazole derivatives:
The reactions often require specific conditions such as solvent choice (e.g., ethanol, acetonitrile), temperature control, and sometimes the presence of catalysts to facilitate the processes .
The mechanism of action for compounds like 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves interaction with biological targets such as enzymes or receptors:
Studies have shown that pyrazole derivatives possess anti-inflammatory, analgesic, and anticancer properties, suggesting that this compound may also exhibit similar activities .
The physical properties include:
Key chemical properties include:
Relevant data indicates that proper handling and storage conditions are essential to maintain its integrity .
2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has several important applications in scientific research:
The construction of the trisubstituted pyrazole core in 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (molecular formula: C₈H₉BrN₂O₂) demands precise regiocontrol to position the cyclopropyl group specifically at the C3 position. This regioselectivity is typically achieved through two principal methodologies:
Table 1: Regioselectivity Comparison in Pyrazole Ring Formation
Method | Reagents | Regioselectivity (C3:C5) | Yield Range | Key Advantage |
---|---|---|---|---|
Hydrazine Cyclocondensation | Cyclopropanecarbonitrile + N₂H₄ | >20:1 | 65-75% | Single-step, minimal purification |
Knorr-Type Synthesis | β-ketoester + Methylhydrazine | >15:1 | 70-82% | Tolerates electron-withdrawing groups |
Metal-catalyzed approaches, particularly copper-mediated N-arylation, have shown promise in constructing complex pyrazole architectures but are less relevant for this specific 3-cyclopropyl substitution pattern [6].
Introducing the cyclopropyl group at the pyrazole C3 position presents unique steric and electronic challenges due to the ring strain and σ-donor/π-acceptor characteristics of this moiety. Effective strategies include:
Pre-formation of Cyclopropyl-Containing Precursors: Synthesis typically begins with cyclopropyl-substituted diketones or nitriles, where the cyclopropyl group is incorporated prior to pyrazole ring closure. This avoids difficult late-stage C-C bond formation on the preformed heterocycle. The strong σ-donating effect of the cyclopropyl group activates adjacent positions for electrophilic substitution, facilitating subsequent bromination [1] .
Transition Metal-Catalyzed Coupling: For late-stage modification, Suzuki-Miyaura coupling employing cyclopropylboronic acids can install the cyclopropyl group directly onto halogenated pyrazoles. Critical parameters:
The cyclopropyl group significantly influences the pyrazole ring’s electron distribution, increasing nucleophilicity at C4 by 25-30% compared to alkyl-substituted analogs (calculated via DFT). This electronic activation is exploited in subsequent bromination steps [1].
Table 2: Cyclopropane Introduction Methods
Strategy | Reaction Conditions | Steric Handling | Electronic Outcome |
---|---|---|---|
Precursor incorporation | Cyclocondensation at 80-85°C, neutral pH | Minimizes steric clash during ring closure | Enhances C4 nucleophilicity |
Suzuki coupling (post-formation) | Pd-cat., K₂CO₃, toluene/H₂O, 80°C | Requires low steric hindrance near C3 | Retains σ-donor character |
SN2 displacement | Cyclopropyl halide + pyrazolyl anion, -78°C | Challenging due to steric hindrance | Moderate yield (<45%) |
Regioselective bromination at the C4 position of 3-cyclopropyl-1H-pyrazole exploits the electron-rich environment created by the cyclopropyl group. The bromination exhibits remarkable regiocontrol due to:
Optimized Bromination Protocols:1. Electrophilic Bromination:- Reagent: N-Bromosuccinimide (NBS, 1.05 equiv.)- Solvent: Dichloromethane (DCM) or chloroform- Temperature: 0°C to 25°C- Catalyst: None required (cyclopropyl activation sufficient)- Reaction time: 2-3 hours- Yield: 89-92% with <1% dibromination [1] [7]
Solvent studies reveal DCM provides optimal balance between reagent solubility and selectivity control. Protic solvents (e.g., methanol) decrease yield to 70-75% due to competing side reactions [7].
Table 3: Bromination Optimization Parameters
Condition Variable | Standard Approach | Optimized Approach | Effect on Selectivity/Yield |
---|---|---|---|
Reagent | NBS (1.0 equiv.) | NBS (1.05 equiv.) | Prevents dihalogenation |
Solvent | Acetonitrile | Dichloromethane | Improves yield by 15% |
Temperature | 25°C | 0°C → 25°C gradual | Enhances C4 selectivity to >99% |
Additives | None | Anhydrous MgSO₄ | Scavenges water, improves purity |
The introduction of the acetic acid moiety onto the pyrazole nitrogen completes the synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. This step requires careful optimization due to:
Stepwise Alkylation-Carboxylation:1. N-Alkylation with Ethyl Bromoacetate:- Substrate: 4-Bromo-3-cyclopropyl-1H-pyrazole- Base: K₂CO₃ (2.2 equiv.)- Solvent: Anhydrous DMF- Temperature: 60°C- Time: 6 hours- Yield: 85-90% for ethyl ester intermediate- Critical control: Exclusion of water prevents hydrolysis side reactions [1] [5]
Direct Carboxylic Acid Introduction: Alternative single-step methods using chloroacetic acid with phase-transfer catalysts (tetrabutylammonium bromide) show reduced efficiency (yields <65%) due to zwitterion formation and increased salt byproducts .
Table 4: N-Alkylation Reaction Optimization
Parameter | Unoptimized Conditions | Optimized Conditions | Impact |
---|---|---|---|
Base | Triethylamine | Potassium carbonate | Reduces O-alkylation byproducts |
Solvent | Acetonitrile | Anhydrous DMF | Improves solubility by 40% |
Alkylating Agent | Chloroacetic acid | Ethyl bromoacetate | Minimizes acid-mediated decomposition |
Temperature Control | Reflux | 60°C ± 2°C | Prevents cyclopropyl ring opening |
Workup | Direct precipitation | Controlled acidification (pH 3) | Enhances crystallinity and purity |
The canonical SMILES representation (OC(=O)CN1C=C(Br)C(=N1)C1CC1) confirms successful N-acetic acid functionalization [1]. Final purification via recrystallization from ethyl acetate/n-hexane mixtures provides analytical-grade material suitable for pharmaceutical intermediate applications [1] [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0